6-Chloro-9-isopropyl-9H-purine
Overview
Description
6-Chloro-9-isopropyl-9H-purine is a chemical compound . Its molecular formula is C8H9ClN4 and it appears as a solid .
Molecular Structure Analysis
The molecular structure of 6-Chloro-9-isopropyl-9H-purine is represented by the formula C8H9ClN4 . The InChI code for this compound is 1S/C8H9ClN4/c1-5(2)13-4-12-6-7(9)10-3-11-8(6)13/h3-5H,1-2H3 .Physical And Chemical Properties Analysis
6-Chloro-9-isopropyl-9H-purine is a solid . Its molecular weight is 196.64 .Scientific Research Applications
Synthesis and Chemical Reactions
6-Chloro-9-isopropyl-9H-purine serves as an intermediate in various chemical syntheses and reactions. For instance, it is utilized in the regioselective Sonogashira cross-coupling reactions to produce various alkynylated compounds (Ibrahim, Legraverend, & Chevot, 2011). Additionally, its derivatization through alkylation and subsequent reactions with different nucleophiles have been explored, yielding a range of compounds with potential biological activities (Ramzaeva et al., 1987).
Biological Activity
The compound has been a subject of research in the context of antiviral properties. Synthesis and testing of derivatives for antirhinovirus activity have shown the potential of 6-Chloro-9-isopropyl-9H-purine-based compounds in this area (Kelley, Linn, & Selway, 1989). Such research points towards the relevance of these derivatives in developing new antiviral agents.
Materials Chemistry
In the field of materials chemistry, 6-Chloro-9-isopropyl-9H-purine derivatives have been utilized in the synthesis of nucleoside analogs, contributing to the advancement of this area of research (Szarek, Vyas, & Achmatowicz, 1975). These findings highlight the versatile applications of the compound in various domains of chemical and material sciences.
Crystallography and Structural Analysis
The compound also plays a role in crystallography and structural analysis. For example, its derivatives have been used in the study of molecular structures and interactions, contributing to the understanding of molecular geometry and bonding (Trávníček & Štarha, 2013).
Green Chemistry
Finally, 6-Chloro-9-isopropyl-9H-purine is significant in the development of green chemistry protocols. Its derivatives have been synthesized using eco-friendly methods, emphasizing the importance of sustainable approaches in chemical synthesis (Maddila et al., 2016).
Safety And Hazards
properties
IUPAC Name |
6-chloro-9-propan-2-ylpurine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-5(2)13-4-12-6-7(9)10-3-11-8(6)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIIMNOJHLWYNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10328863 | |
Record name | 6-Chloro-9-isopropyl-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10328863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-9-isopropyl-9H-purine | |
CAS RN |
500539-08-2 | |
Record name | 6-Chloro-9-isopropyl-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10328863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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